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Introduction
Pitolisant hydrochloride, the active pharmaceutical ingredient in Wakix®, is a first-in-class

histamine H3 (H3) receptor antagonist/inverse agonist used for the treatment of excessive

daytime sleepiness in adults with narcolepsy.[1][2] The solid-state properties of an active

pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical

factors that can influence its stability, solubility, bioavailability, and manufacturability. This

technical guide provides a comprehensive overview of the known crystal structures and

polymorphic forms of Pitolisant hydrochloride, presenting key data in a structured format and

detailing the experimental methodologies used for their characterization.

Crystal Structure and Polymorphism of Pitolisant
Hydrochloride
The solid-state landscape of Pitolisant hydrochloride is complex, featuring a stable crystalline

form, metastable polymorphs, and various hydrated and amorphous states. While a monoclinic

P21 form has been noted in patents, detailed public information has been scarce until more

recent comprehensive studies.[1][3]

Form I: The Stable Polymorph
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The most stable and well-characterized form of Pitolisant hydrochloride is designated as

Form I.[1] Extensive crystallization experiments from various solutions have consistently

yielded this form.[1]

Crystal Structure: Form I crystallizes in the monoclinic P21 space group.[1] A key feature of its

crystal structure is the presence of disorder and a variable degree of hydration.[1][3] The

structure consists of alternating ionic and nonionic regions, a reflection of the amphiphilic

nature of the Pitolisant cation.[1] Key intermolecular interactions include an ionic N–H+···Cl-

hydrogen bond and multiple C–H···Cl interactions.[1]
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Crystallographic Data for Pitolisant

Hydrochloride Form I

Empirical formula C17H27.4Cl1N1O1.2

Formula weight 314.31

Temperature (K) 150

Crystal system monoclinic

Space group P21

a (Å) 7.0858(3)

b (Å) 17.5583(8)

c (Å) 7.2343(3)

α (°) 90

β (°) 100.869(2)

γ (°) 90

Volume (Å³) 884.68(7)

Z 2

Density (calculated) (g/cm³) 1.180

μ (mm⁻¹) 1.833

F(000) 338.4

Data sourced from Patel, J. et al. (2024).[1]

Metastable Polymorphs: Forms II and III
In addition to the stable Form I, at least two metastable polymorphs, designated Form II and

Form III, have been identified.[1] These forms are not typically obtained from solution

crystallization but appear during the crystallization of molten Pitolisant hydrochloride.[1]

A recent patent has also disclosed a "Form II", though its direct correspondence to the Form II

identified in academic literature is not definitively established.[4] This patent-described Form II
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is characterized by specific X-ray powder diffraction (XRPD) peaks and thermal properties.[4]

Characteristic XRPD Peaks (2θ) for Patent-Described Form II

16.8°

18.2°

18.5°

21.0°

25.1°

(± 0.2° 2θ). Data sourced from WO2024201139A1.[4]

The thermal behavior of these polymorphs is distinct. Upon heating, Form I melts, and upon

subsequent cooling and reheating, the metastable Forms II and III can be observed before

eventual conversion back to the stable Form I.[1]

Thermal Analysis Data (DSC) for Pitolisant

Hydrochloride Polymorphs

Form II (Patent-described) Melting point between 90 °C and 95 °C.[4]

Endothermic peak with an onset between 90 °C

and 97 °C.[4]

Form I, II, and III (Academic study)

DSC analysis with heating and cooling rates of

10 °C min⁻¹ shows the melting of Form I,

followed by the appearance of Forms II and III

during the crystallization of the melt.[1]

Hydrated and Amorphous Forms
The propensity of Pitolisant hydrochloride to incorporate water is evident not only in the

partial hydration of Form I but also in the existence of distinct hydrated forms. Patent literature

describes several hydrated states, including sesquihydrate, dihydrate, hemipentahydrate, and

pentahydrate forms, each with characteristic XRPD patterns.[5] Furthermore, an amorphous

form of Pitolisant hydrochloride has also been reported in patent filings.[6]
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Experimental Methodologies
The characterization of Pitolisant hydrochloride's solid forms relies on a suite of analytical

techniques. Detailed experimental protocols are crucial for reproducible results.

Crystallization of Polymorphs
Form I (from solution): Single crystals of Form I can be grown by slow interdiffusion. A typical

method involves carefully layering diisopropyl ether over a solution of Pitolisant
hydrochloride in dioxane.[1] This process leads to the formation of thin platelets of the

monoclinic P21 form.[1]

Forms II and III (from melt): These metastable forms are generated by heating Form I to its

melting point and then cooling the melt.[1] Variable-temperature powder X-ray diffraction (VT-

PXRD) is instrumental in observing the transient appearance of these forms during

controlled heating and cooling cycles.[1]

Single-Crystal X-ray Diffraction (SC-XRD)
Data Collection: Data are collected on a diffractometer equipped with a microfocus source

(e.g., Ga Kα radiation, λ = 1.34139 Å) and a CMOS detector.[7]

Temperature: Measurements are typically carried out at low temperatures (e.g., 150 K) using

a cryostream system to minimize thermal motion.[7]

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F².[7] Software suites such as APEX4 are used for

data collection and processing.[7]

Powder X-ray Diffraction (PXRD)
Purpose: PXRD is used to analyze bulk crystalline samples, identify different polymorphic

forms, and compare experimental patterns with those simulated from single-crystal data.[7]

Instrumentation: A powder diffractometer with, for example, Cu Kα radiation is used.

Sample Preparation: Samples are typically gently ground to ensure random orientation of the

crystallites.
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Differential Scanning Calorimetry (DSC)
Purpose: DSC is employed to determine the melting points, enthalpies of fusion, and to

observe phase transitions between polymorphic forms.[8]

Protocol: A few milligrams (e.g., 1-5 mg) of the sample are placed in an aluminum pan. The

analysis is carried out under a nitrogen atmosphere with a defined heating and cooling rate

(e.g., 10 °C/min).[4][9] For studying metastable forms, rapid heating rates (e.g., 100 °C/min)

can be used to minimize transitions during the scan.[9] A typical DSC protocol for

investigating the melt crystallization of Pitolisant hydrochloride involves:

Heating from 20 °C to 150 °C at 10 °C/min.

Cooling from 150 °C to 0 °C at 10 °C/min.

Reheating from 0 °C to 140 °C at 10 °C/min.[4]

Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy

techniques are used to characterize and differentiate polymorphs based on their unique

spectral fingerprints, which arise from differences in their crystal lattice and molecular

conformations.[1] For instance, the metastable Form III, when stabilized, can be

characterized by FTIR and Raman spectroscopy.[1]

Visualizing Key Pathways and Workflows
Mechanism of Action: Histamine H3 Receptor Signaling
Pitolisant acts as an inverse agonist at the histamine H3 receptor, which is an autoreceptor that

normally inhibits histamine release. By blocking this receptor, Pitolisant enhances histaminergic

neurotransmission, promoting wakefulness.
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Caption: Pitolisant blocks the inhibitory H3 autoreceptor, increasing histamine release and

promoting wakefulness.

Experimental Workflow for Polymorph Screening
The investigation of Pitolisant hydrochloride's polymorphism involves two primary

crystallization strategies, each exploring different thermodynamic and kinetic landscapes.
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Caption: Workflow for identifying stable (Form I) and metastable (Forms II, III) polymorphs of

Pitolisant HCl.

Conclusion
The solid-state chemistry of Pitolisant hydrochloride is multifaceted, with a well-defined

stable crystalline form (Form I) and several metastable and hydrated forms. A thorough

understanding and control of these forms are paramount for ensuring consistent drug product

quality and performance. This guide has consolidated the current knowledge on the crystal

structure and polymorphism of Pitolisant hydrochloride, providing researchers and drug
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development professionals with a critical resource for formulation development, manufacturing

process control, and intellectual property management. The application of a combined

experimental and computational approach will continue to be invaluable in fully mapping the

polymorphic landscape of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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